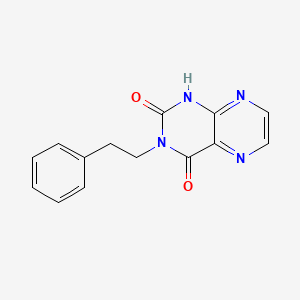![molecular formula C32H30ClN3O4 B12495285 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495285.png)
4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with various functional groups, including chlorophenyl, methyl, phenyl, and trimethoxyphenyl groups. The presence of these diverse substituents imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the various substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazoloquinoline core often involves cyclization reactions, where precursor molecules undergo intramolecular reactions to form the fused ring system.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as nitro or amino groups.
科学研究应用
4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects .
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
Methanone, (4-chlorophenyl)(3,4,5-trimethoxyphenyl): This compound contains both the chlorophenyl and trimethoxyphenyl groups and is used in various chemical applications.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its complex structure and the combination of multiple functional groups, which impart diverse chemical and biological properties
属性
分子式 |
C32H30ClN3O4 |
|---|---|
分子量 |
556.0 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C32H30ClN3O4/c1-18-28-29(19-10-12-22(33)13-11-19)30-24(34-32(28)36(35-18)23-8-6-5-7-9-23)14-20(15-25(30)37)21-16-26(38-2)31(40-4)27(17-21)39-3/h5-13,16-17,20,29,34H,14-15H2,1-4H3 |
InChI 键 |
UOWDGRGWKVKIKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495209.png)
![N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495215.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
![2-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495225.png)
![7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12495228.png)
![2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495229.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12495236.png)
![(4Z)-5-methyl-2-phenyl-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495237.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495240.png)
![(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495242.png)

![N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495248.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol](/img/structure/B12495262.png)

